3-Hydroxy Carvedilol-d5
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Overview
Description
3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol-d5 involves the deuteration of 3-Hydroxy Carvedilol. The process typically starts with the synthesis of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This is followed by the reaction with 2-(2-methoxyphenoxy)ethanamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction leads to the formation of alcohols .
Scientific Research Applications
3-Hydroxy Carvedilol-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of Carvedilol in the body.
Proteomics Research: Utilized in proteomics research to study protein-drug interactions and the effects of Carvedilol on various proteins
Mechanism of Action
3-Hydroxy Carvedilol-d5, like Carvedilol, acts as a beta-adrenergic antagonist. It inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing blood pressure. The deuterated form is used to trace and study these mechanisms in detail .
Comparison with Similar Compounds
Carvedilol: The parent compound, used for treating heart failure and hypertension.
3-Hydroxy Carvedilol: The non-deuterated form, a metabolite of Carvedilol.
Other Beta-Blockers: Compounds like metoprolol and bisoprolol, which also act as beta-adrenergic antagonists.
Uniqueness: 3-Hydroxy Carvedilol-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Properties
CAS No. |
1329836-56-7 |
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Molecular Formula |
C24H26N2O5 |
Molecular Weight |
427.512 |
IUPAC Name |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
InChI Key |
RWDSIYCVHJZURY-SUTULTBBSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
Synonyms |
4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol; (+/-)-4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d9]-9H-carbazol-3-ol; BM 910228-d5; SB 2114755-d5; |
Origin of Product |
United States |
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